(5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride
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Overview
Description
(5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride is a chemical compound with the molecular formula C13H11ClFN·HCl. It is a derivative of phenylmethanamine, featuring both chloro and fluoro substituents on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-fluorophenylboronic acid and phenylmethanamine.
Suzuki-Miyaura Coupling: The boronic acid undergoes a Suzuki-Miyaura coupling reaction with phenylmethanamine in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired biaryl compound.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used in reactors designed for high-volume chemical reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Products include oxidized forms of the amine group.
Reduction: Products include reduced forms of the amine group.
Scientific Research Applications
(5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways: The compound can influence various biochemical pathways, potentially altering cellular functions
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-phenyl-1H-indole-3-yl)methanamine: Similar structure but with an indole ring.
(5-Chloro-2-fluorophenyl)boronic acid: Similar substituents but different functional group.
(5-Chloro-2-fluorophenyl)methanol: Similar substituents but different functional group
Uniqueness
(5-Chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride is unique due to its combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN.ClH/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGUCLCKXFTSBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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